molecular formula C15H15N3OS B7891134 1'-(Thiazol-2-yl)spiro[indoline-3,4'-piperidin]-2-one

1'-(Thiazol-2-yl)spiro[indoline-3,4'-piperidin]-2-one

Cat. No.: B7891134
M. Wt: 285.4 g/mol
InChI Key: XOFMRHZKZRWFKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1’-(Thiazol-2-yl)spiro[indoline-3,4’-piperidin]-2-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of the thiazole and indoline moieties in its structure makes it a compound of significant interest in various fields of scientific research.

Chemical Reactions Analysis

1’-(Thiazol-2-yl)spiro[indoline-3,4’-piperidin]-2-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 1’-(Thiazol-2-yl)spiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

1’-(Thiazol-2-yl)spiro[indoline-3,4’-piperidin]-2-one can be compared with other spiro compounds, such as spiro[indoline-3,4’-pyrano[2,3-c]pyrazoles] and spiro[indoline-2,3’-naphthopyrans] . These compounds share similar structural features but differ in their specific functional groups and biological activities. The presence of the thiazole moiety in 1’-(Thiazol-2-yl)spiro[indoline-3,4’-piperidin]-2-one makes it unique and potentially more versatile in its applications .

Conclusion

1’-(Thiazol-2-yl)spiro[indoline-3,4’-piperidin]-2-one is a compound of significant interest due to its unique structure and wide range of applications in scientific research. Its synthesis, chemical reactions, and potential biological activities make it a valuable compound for further study and development.

Properties

IUPAC Name

1'-(1,3-thiazol-2-yl)spiro[1H-indole-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c19-13-15(11-3-1-2-4-12(11)17-13)5-8-18(9-6-15)14-16-7-10-20-14/h1-4,7,10H,5-6,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFMRHZKZRWFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3NC2=O)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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